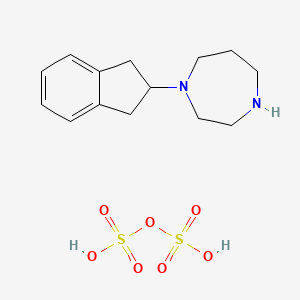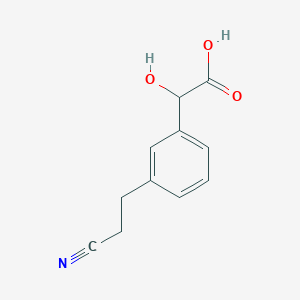
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with a complex structure that includes both carboxylic acid and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with cyanide ions. For example, the reaction between a halogenoalkane and potassium cyanide (KCN) in an ethanolic solution under reflux conditions can produce the desired nitrile compound .
Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, such as aldehydes or ketones, to form hydroxynitriles. This reaction typically occurs in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can yield propanenitrile, which can then be further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium cyanide (KCN) in ethanol under reflux conditions.
Major Products Formed
Applications De Recherche Scientifique
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves its interaction with various molecular targets and pathways. For example, the hydrolysis of the nitrile group to form a carboxylic acid involves the nucleophilic attack of water on the carbon-nitrogen triple bond, followed by protonation and subsequent formation of the carboxylic acid and ammonium ion . The reduction of the nitrile group to a primary amine involves the transfer of hydride ions from the reducing agent to the carbon-nitrogen triple bond, resulting in the formation of the primary amine .
Comparaison Avec Des Composés Similaires
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the carboxylic acid group.
Hydroxynitriles: Compounds with both hydroxy and nitrile functional groups, similar to this compound.
Carboxylic Acids: Compounds with a carboxylic acid functional group but lacking the nitrile group.
The uniqueness of this compound lies in its combination of both carboxylic acid and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-[3-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5,7,10,13H,2,4H2,(H,14,15) |
Clé InChI |
LEZNOFBEBJQNDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


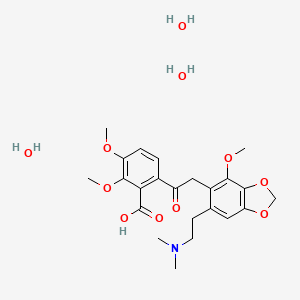
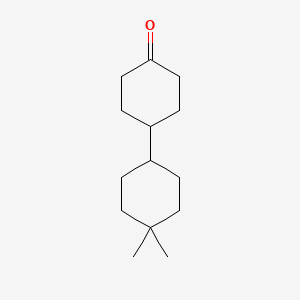
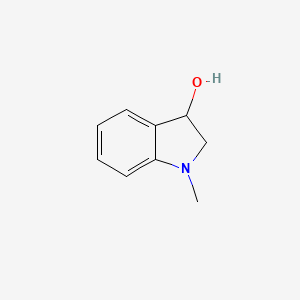
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
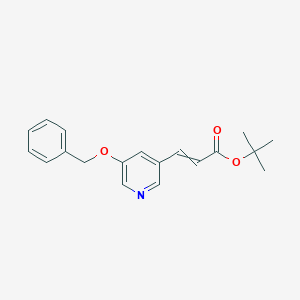
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
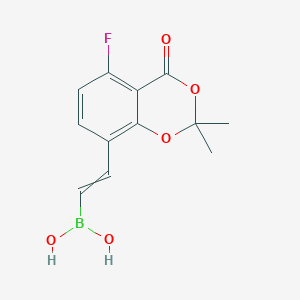
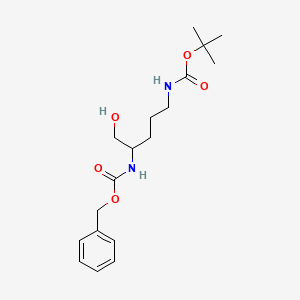
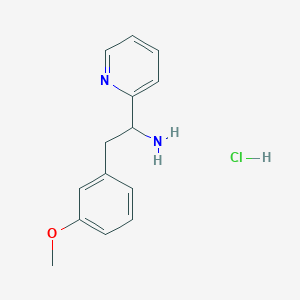
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
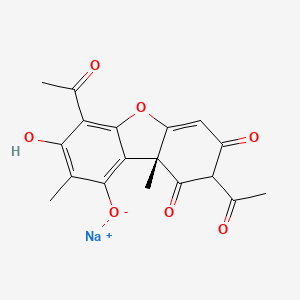
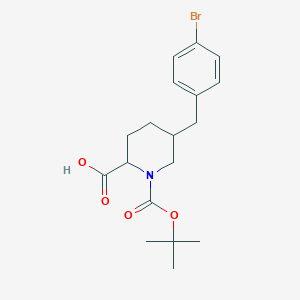
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
